molecular formula C₂₀H₃₀N₂O₉ B1146693 N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine CAS No. 170929-44-9

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine

Cat. No. B1146693
CAS RN: 170929-44-9
M. Wt: 442.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine, also known as N6-(1-deoxy-D-fructosyl)-L-lysine, is a novel amino acid derivative that has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound is a derivative of lysine, an essential amino acid, and is synthesized by the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. N6-(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.

Mechanism of Action

The mechanism of action of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is not fully understood. However, it is believed that this compound exerts its biological effects by binding to the active sites of enzymes and proteins, thus inhibiting their activity. In particular, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to bind to the active sites of cyclooxygenase-2 (COX-2) and other enzymes, thus inhibiting their activity and reducing the production of pro-inflammatory molecules. In addition, this compound has been found to bind to the active sites of cancer cells, thus inducing apoptosis.
Biochemical and Physiological Effects
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biochemical and physiological effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), thus reducing the production of pro-inflammatory molecules. In addition, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. Furthermore, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess anti-oxidant, anti-inflammatory, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not commercially available, and must be synthesized in the laboratory.

Future Directions

Future research on N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine should focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in drug delivery systems and therapeutic agents. In addition, further studies should be conducted to investigate the compound’s potential as an anti-cancer agent, as well as its ability to modulate the activity of

Synthesis Methods

The synthesis of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine can be achieved through a two-step reaction involving the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. In the first step, 1-deoxy-D-fructos-1-yl chloride is reacted with N2-[(phenylmethoxy)carbonyl]-L-lysine in aqueous solution at room temperature, resulting in the formation of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine. In the second step, the N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": [ "Step 1: Protection of L-lysine amino group by treatment with Boc2O in CH2Cl2", "Step 2: Coupling of the protected L-lysine derivative with (phenylmethoxy)carbonyl chloride in the presence of DIPEA and DMF", "Step 3: Deprotection of Boc group by treatment with TFA in DCM", "Step 4: Glycosylation of the resulting N-Boc-L-lysine derivative with 1-deoxy-D-fructose in the presence of TMSOTf and DCM", "Step 5: Removal of the (phenylmethoxy)carbonyl protecting group by treatment with TFA in DCM", "Step 6: Purification of the resulting compound by HPLC" ], "Starting Materials": [ "L-lysine", "Boc2O", "CH2Cl2", "(phenylmethoxy)carbonyl chloride", "DIPEA", "DMF", "TFA", "1-deoxy-D-fructose", "TMSOTf", "DCM" ], "Reaction": [ { "Step 1": "L-lysine + Boc2O + CH2Cl2 → N-Boc-L-lysine" }, { "Step 2": "N-Boc-L-lysine + (phenylmethoxy)carbonyl chloride + DIPEA + DMF → N-Boc-N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 3": "N-Boc-N-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 4": "N-(phenylmethoxy)carbonyl-L-lysine + 1-deoxy-D-fructose + TMSOTf + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 5": "N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine" }, { "Step 6": "N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine + HPLC purification → N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-lysine" } ] }

CAS RN

170929-44-9

Product Name

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine

Molecular Formula

C₂₀H₃₀N₂O₉

Molecular Weight

442.46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.